molecular formula C19H21N6O10P B1199800 4,5-Dimethoxy-2-nitrobenzyl cyclic amp CAS No. 92313-25-2

4,5-Dimethoxy-2-nitrobenzyl cyclic amp

Cat. No.: B1199800
CAS No.: 92313-25-2
M. Wt: 524.4 g/mol
InChI Key: DLFFGJVBHVWTLX-QJGNXNGJSA-N
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Description

Safety and Hazards

4,5-Dimethoxy-2-nitrobenzyl cyclic AMP can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . In case of contact with skin or eyes, immediate medical attention is required .

Preparation Methods

The synthesis of 4,5-Dimethoxy-2-nitrobenzyl cyclic adenosine monophosphate typically involves the use of 4,5-Dimethoxy-2-nitrobenzyl bromide as a key intermediate. The preparation process includes the following steps:

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-nitrobenzyl cyclic adenosine monophosphate involves the release of cyclic adenosine monophosphate upon exposure to light. This release leads to an increase in intracellular cyclic adenosine monophosphate concentration, which in turn activates protein kinase A. Protein kinase A then phosphorylates various target proteins, leading to a cascade of cellular responses .

Comparison with Similar Compounds

4,5-Dimethoxy-2-nitrobenzyl cyclic adenosine monophosphate is unique due to its photolabile nature and its ability to release cyclic adenosine monophosphate upon irradiation. Similar compounds include:

These compounds share the photolabile 4,5-Dimethoxy-2-nitrobenzyl group, but differ in their specific applications and the molecules they protect or release upon irradiation.

Properties

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N6O10P/c1-30-11-3-9(10(25(27)28)4-12(11)31-2)5-32-36(29)33-6-13-16(35-36)15(26)19(34-13)24-8-23-14-17(20)21-7-22-18(14)24/h3-4,7-8,13,15-16,19,26H,5-6H2,1-2H3,(H2,20,21,22)/t13-,15-,16-,19-,36?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFFGJVBHVWTLX-QJGNXNGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)COP2(=O)OCC3C(O2)C(C(O3)N4C=NC5=C(N=CN=C54)N)O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)COP2(=O)OC[C@@H]3[C@@H](O2)[C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N6O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30919252
Record name 6-(6-Amino-9H-purin-9-yl)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-7-hydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92313-25-2
Record name 4,5-Dimethoxy-2-nitrobenzyl cyclic amp
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092313252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(6-Amino-9H-purin-9-yl)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-7-hydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dimethoxy-2-nitrobenzyl cyclic amp
Reactant of Route 2
4,5-Dimethoxy-2-nitrobenzyl cyclic amp
Reactant of Route 3
4,5-Dimethoxy-2-nitrobenzyl cyclic amp
Reactant of Route 4
4,5-Dimethoxy-2-nitrobenzyl cyclic amp
Reactant of Route 5
4,5-Dimethoxy-2-nitrobenzyl cyclic amp
Reactant of Route 6
4,5-Dimethoxy-2-nitrobenzyl cyclic amp

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